Cas no 915711-42-1 (Nilotinib Genotoxic Impurity 3)

Nilotinib Genotoxic Impurity 3 structure
915711-42-1 structure
商品名:Nilotinib Genotoxic Impurity 3
CAS番号:915711-42-1
MF:C19H17F3N4O
メガワット:374.359694242477
CID:2084642

Nilotinib Genotoxic Impurity 3 化学的及び物理的性質

名前と識別子

    • Nilotinib Genotoxic Impurity 3
    • Nilotinib Impurity 31
    • Benzamide, 3-amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-
    • 3-amino-4-methyl-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)benzamide
    • 3-Amino-4-methyl-N-[3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]benzamide (ACI)
    • インチ: 1S/C19H17F3N4O/c1-11-3-4-13(5-17(11)23)18(27)25-15-6-14(19(20,21)22)7-16(8-15)26-9-12(2)24-10-26/h3-10H,23H2,1-2H3,(H,25,27)
    • InChIKey: QFCOJXFWNIMYAN-UHFFFAOYSA-N
    • ほほえんだ: O=C(C1C=C(N)C(C)=CC=1)NC1C=C(C(F)(F)F)C=C(N2C=C(C)N=C2)C=1

Nilotinib Genotoxic Impurity 3 セキュリティ情報

Nilotinib Genotoxic Impurity 3 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: 8-Hydroxyquinoline ,  Cuprous iodide Solvents: Dimethyl sulfoxide ;  15 h, 120 °C; 120 °C → 50 °C
1.2 Reagents: Ammonium hydroxide Solvents: Water ;  1 h, 45 - 50 °C; 45 °C → rt
2.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Equally Potent Inhibition of c-Src and Abl by Compounds that Recognize Inactive Kinase Conformations
Seeliger, Markus A.; et al, Cancer Research, 2009, 69(6), 2384-2392

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine Solvents: Tetrahydrofuran ;  0 °C; 12 h, 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  4 - 12 h, 25 °C
リファレンス
Pyrrolo[3,2-b]quinoxaline Derivatives as Types I1/2 and II Eph Tyrosine Kinase Inhibitors: Structure-Based Design, Synthesis, and in Vivo Validation
Unzue, Andrea; et al, Journal of Medicinal Chemistry, 2014, 57(15), 6834-6844

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Stannous chloride Solvents: Methanol ;  0.5 h, 10 - 15 °C; 1 h, 10 - 15 °C
リファレンス
Research and development of a novel process for nilotinib: a Bcr-Abl inhibitor
Amala, K.; et al, Asian Journal of Chemistry, 2013, 25(8), 4599-4602

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water
リファレンス
Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase
Li, Shuxin; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(16), 5279-5282

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Thionyl chloride
2.1 Reagents: Triethylamine Solvents: Dichloromethane
3.1 Reagents: Iron ,  Ammonium chloride Solvents: Ethanol ,  Water
リファレンス
Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase
Li, Shuxin; et al, Bioorganic & Medicinal Chemistry Letters, 2012, 22(16), 5279-5282

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: 4-(Dimethylamino)pyridine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Dichloromethane ;  overnight, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Equally Potent Inhibition of c-Src and Abl by Compounds that Recognize Inactive Kinase Conformations
Seeliger, Markus A.; et al, Cancer Research, 2009, 69(6), 2384-2392

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Diisopropylethylamine ,  O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate Solvents: Dimethylformamide ;  10 min, rt
1.2 15 h, rt
2.1 Reagents: Iron ,  Ammonium chloride Solvents: Water ;  1 h, 100 °C
リファレンス
Discovery of potent colony-stimulating factor 1 receptor inhibitors by replacement of hinge-binder moieties
Lee, Jung Wuk ; et al, European Journal of Medicinal Chemistry, 2021, 216,

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Thionyl chloride Solvents: Chloroform ,  Dimethylformamide ;  rt → reflux; 3 h, reflux
1.2 Solvents: Chloroform ;  1 h, 10 - 15 °C; 15 °C → rt; 4 h, rt
2.1 Reagents: Stannous chloride Solvents: Methanol ;  0.5 h, 10 - 15 °C; 1 h, 10 - 15 °C
リファレンス
Research and development of a novel process for nilotinib: a Bcr-Abl inhibitor
Amala, K.; et al, Asian Journal of Chemistry, 2013, 25(8), 4599-4602

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Iron ,  Ammonium chloride Solvents: Water ;  1 h, 100 °C
リファレンス
Discovery of potent colony-stimulating factor 1 receptor inhibitors by replacement of hinge-binder moieties
Lee, Jung Wuk ; et al, European Journal of Medicinal Chemistry, 2021, 216,

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
リファレンス
Equally Potent Inhibition of c-Src and Abl by Compounds that Recognize Inactive Kinase Conformations
Seeliger, Markus A.; et al, Cancer Research, 2009, 69(6), 2384-2392

Nilotinib Genotoxic Impurity 3 Raw materials

Nilotinib Genotoxic Impurity 3 Preparation Products

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